molecular formula C7H15NO B1444214 [1-(2-Methoxyethyl)cyclopropyl]methanamine CAS No. 1421603-95-3

[1-(2-Methoxyethyl)cyclopropyl]methanamine

Cat. No.: B1444214
CAS No.: 1421603-95-3
M. Wt: 129.2 g/mol
InChI Key: KVVDXAXWEQPPIN-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a 2-methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)cyclopropyl]methanamine typically involves the reaction of cyclopropylmethanamine with 2-methoxyethyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The compound is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: [1-(2-Methoxyethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methoxyethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for studying interactions with various biological targets, including enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its activity against certain diseases and conditions, with a focus on its ability to interact with specific molecular targets .

Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable component in various synthetic processes .

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Uniqueness: [1-(2-Methoxyethyl)cyclopropyl]methanamine is unique due to the presence of both the cyclopropyl and 2-methoxyethyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[1-(2-methoxyethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-5-4-7(6-8)2-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDXAXWEQPPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Methoxyethyl)cyclopropyl]methanamine
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[1-(2-Methoxyethyl)cyclopropyl]methanamine
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[1-(2-Methoxyethyl)cyclopropyl]methanamine
Reactant of Route 4
[1-(2-Methoxyethyl)cyclopropyl]methanamine
Reactant of Route 5
[1-(2-Methoxyethyl)cyclopropyl]methanamine
Reactant of Route 6
[1-(2-Methoxyethyl)cyclopropyl]methanamine

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